molecular formula C19H22N2O4 B12565377 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone CAS No. 303162-30-3

2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B12565377
CAS No.: 303162-30-3
M. Wt: 342.4 g/mol
InChI Key: XKPOBJJLSWCIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach might include:

    Starting Materials: 2-amino-4-pyridine, 4-methoxybenzaldehyde, and di-tert-butyl dicarbonate (Boc anhydride).

    Step 1: Protection of the amino group on the pyridine ring using Boc anhydride to form 2-(Boc-amino)-4-pyridine.

    Step 2: Formation of the ethanone linkage through a condensation reaction between 2-(Boc-amino)-4-pyridine and 4-methoxybenzaldehyde, possibly using a base catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and further functionalized.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acidic conditions for Boc deprotection, followed by nucleophilic substitution reactions.

Major Products

    Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-(4-formylphenyl)ethanone or 2-(2-Boc-amino-4-pyridyl)-1-(4-carboxyphenyl)ethanone.

    Reduction: 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development.

    Industry: As a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone would depend on its specific application. For example, if used as a ligand, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone: Lacks the Boc protection.

    2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the Boc-protected amino group and the methoxyphenyl group, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

303162-30-3

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-[2-(4-methoxyphenyl)-2-oxoethyl]pyridine-2-carboxylate

InChI

InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)17-16(20)13(9-10-21-17)11-15(22)12-5-7-14(24-4)8-6-12/h5-10H,11,20H2,1-4H3

InChI Key

XKPOBJJLSWCIBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.